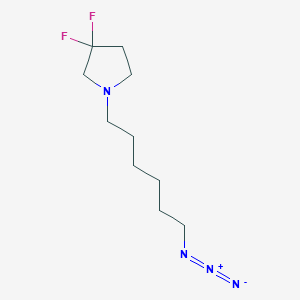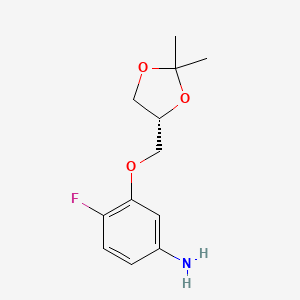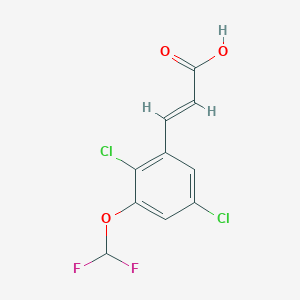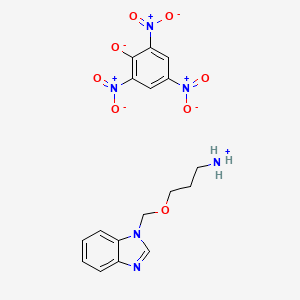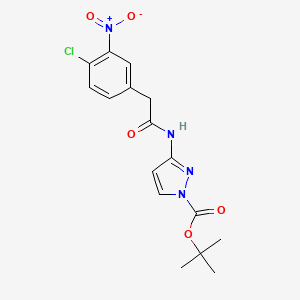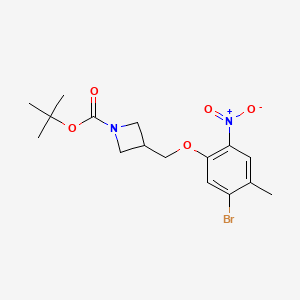
tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a brominated aromatic ring, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps:
Azetidine Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, potentially forming carboxylic acids or ketones.
Applications De Recherche Scientifique
tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the interactions of small molecules with biological targets.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The brominated aromatic ring and nitro group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding . The azetidine ring may also play a role in modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl bromoacetate: Similar in having a tert-butyl group and a bromine atom.
Methyl 1-Boc-azetidine-3-carboxylate: Similar in having an azetidine ring and a carboxylate group.
Uniqueness
tert-Butyl 3-((5-bromo-4-methyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a brominated aromatic ring and an azetidine ring in the same molecule is relatively rare, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H21BrN2O5 |
|---|---|
Poids moléculaire |
401.25 g/mol |
Nom IUPAC |
tert-butyl 3-[(5-bromo-4-methyl-2-nitrophenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O5/c1-10-5-13(19(21)22)14(6-12(10)17)23-9-11-7-18(8-11)15(20)24-16(2,3)4/h5-6,11H,7-9H2,1-4H3 |
Clé InChI |
YRNOPAZPDDNQQG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)OCC2CN(C2)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



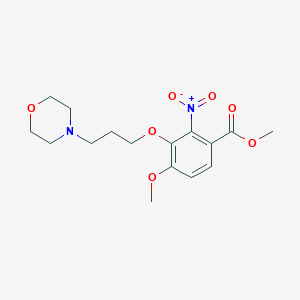
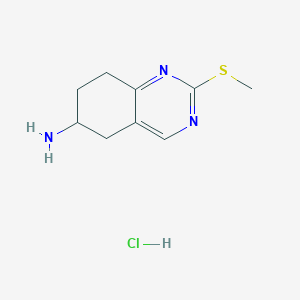
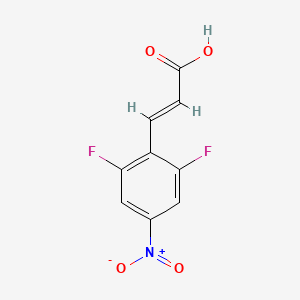
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13728253.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
